molecular formula C9H8N2O2 B2547559 2-(1H-indazol-6-yl)acetic acid CAS No. 221681-76-1

2-(1H-indazol-6-yl)acetic acid

Cat. No.: B2547559
CAS No.: 221681-76-1
M. Wt: 176.175
InChI Key: JJGUMOZTDWDNCG-UHFFFAOYSA-N
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Description

2-(1H-indazol-6-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A foundational aspect of the research on 2-(1H-indazol-6-yl)acetic acid involves its synthesis and structural characterization. Studies have described the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains, leading to mixtures of N-1 and N-2 isomers. Basic hydrolysis of these ester derivatives allowed the synthesis of the corresponding indazole carboxylic acids. The molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction, showing a supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).

Catalytic Applications

Research has extended into the catalytic applications of compounds related to this compound. For instance, studies have focused on the oxidative condensation of methane to acetic acid, illustrating the potential of using related compounds in catalyzing reactions involving CO2 and H2 under mild conditions. Such catalytic systems have shown high activity and selectivity, highlighting the relevance of these compounds in green chemistry and sustainable chemical synthesis (Qian et al., 2016), (Cui et al., 2017).

Photoluminescent Properties

The exploration of coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid has led to the discovery of materials with promising photoluminescent properties. These complexes, formed with various metal salts, exhibit distinct structural and luminescent characteristics. The research highlights the potential of these complexes in applications ranging from materials science to sensor technologies (Zhou, Huang, & Sun, 2009).

Safety and Hazards

While the specific safety and hazards of “2-(1H-indazol-6-yl)acetic acid” are not available in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar compounds .

Future Directions

Indazole derivatives, including “2-(1H-indazol-6-yl)acetic acid”, have potential for further exploration due to their wide range of biological activities. For instance, they could be structurally optimized to develop strong inhibitors against FLT3 mutants for AML therapeutics .

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to have high anti-inflammatory activity . It is possible that 2-(1H-indazol-6-yl)acetic Acid may interact with similar enzymes and proteins in biochemical reactions.

Cellular Effects

Indazole derivatives have been shown to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . This suggests that this compound may have similar effects on cell function.

Molecular Mechanism

Indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Properties

IUPAC Name

2-(1H-indazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGUMOZTDWDNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-76-1
Record name 2-(1H-indazol-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrochloric acid (10 mL, 4 M in 1.4 dioxane) was added to tert-butyl 1H-indazol-6-ylacetate (Preparation 181, 1.00 g, 4.3 mmol) in 1,4 dioxane (5 mL) at 0° C. and the mixture was stirred at room temperature for 16 hours. The mixture was evaporated in vacuo and the residue was triturated with dry ether to afford the title compound as a white solid in 100% yield, 800 mg.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
tert-butyl 1H-indazol-6-ylacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

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